molecular formula C12H14N2 B13035556 4-Cyclohexylpicolinonitrile

4-Cyclohexylpicolinonitrile

Cat. No.: B13035556
M. Wt: 186.25 g/mol
InChI Key: YSOUCLPIGFFVHT-UHFFFAOYSA-N
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Description

4-Cyclohexylpicolinonitrile is an organic compound that belongs to the class of picolinonitriles It features a cyclohexyl group attached to the fourth position of a picolinonitrile ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexylpicolinonitrile can be achieved through several methods. One common approach involves the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage under mild reaction conditions . This method utilizes gold(I)-catalyzed cyclization to form isoxazolopyridines, which are then converted to this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexylpicolinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

4-Cyclohexylpicolinonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclohexylpicolinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 4-Cyclohexylpicolinonitrile include other picolinonitrile derivatives such as 3-Hydroxy-4-substituted picolinonitriles . These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and applications.

Uniqueness

This compound is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

4-cyclohexylpyridine-2-carbonitrile

InChI

InChI=1S/C12H14N2/c13-9-12-8-11(6-7-14-12)10-4-2-1-3-5-10/h6-8,10H,1-5H2

InChI Key

YSOUCLPIGFFVHT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC(=NC=C2)C#N

Origin of Product

United States

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